N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a hybrid molecule combining a thiazolidinone core with an indole-acetamide scaffold. The compound features a 3-heptyl substituent on the thiazolidinone ring and a 4-ethoxyphenyl group on the acetamide moiety. Its Z-configuration at the thiazolidinone-indole junction is critical for maintaining planar conjugation, which may influence binding to biological targets .
Properties
CAS No. |
617696-54-5 |
|---|---|
Molecular Formula |
C28H31N3O4S2 |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C28H31N3O4S2/c1-3-5-6-7-10-17-30-27(34)25(37-28(30)36)24-21-11-8-9-12-22(21)31(26(24)33)18-23(32)29-19-13-15-20(16-14-19)35-4-2/h8-9,11-16H,3-7,10,17-18H2,1-2H3,(H,29,32)/b25-24- |
InChI Key |
BAOGLKDXFIPCMX-IZHYLOQSSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)SC1=S |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound combines thiazolidinone and indole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C28H31N3O4S2. Its structure includes:
- Thiazolidinone ring : Contributes to antimicrobial and anticancer activities.
- Indole ring : Known for its anticancer properties.
- Heptyl chain : Enhances lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures often exhibit antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against various Gram-positive and Gram-negative bacteria . The presence of the heptyl chain in this compound may enhance its interaction with bacterial membranes, improving its efficacy.
Anticancer Potential
Indole derivatives are widely recognized for their anticancer activity. The specific compound under study has been hypothesized to inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Preliminary studies suggest that modifications in the structural components can lead to varied levels of cytotoxicity against cancer cell lines .
The biological activity of N-(4-ethoxyphenyl)-2-[...]-acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes critical for bacterial survival and cancer cell growth.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It is possible that this compound affects signaling pathways associated with cell survival and proliferation.
Synthesis
The synthesis of N-(4-ethoxyphenyl)-2-[...]-acetamide can be achieved through various chemical reactions involving thiazolidinone precursors and indole derivatives. Typical synthetic routes include:
- Condensation Reactions : Combining thiazolidinone derivatives with indole-based acetamides.
- Functional Group Modifications : Tailoring the heptyl side chain for optimal biological activity.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antimicrobial Studies : A study demonstrated that thiazolidinone derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
- Cytotoxicity Assessments : Research on structurally similar indole derivatives revealed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the thiazolidinone and phenyl rings, impacting physicochemical and biological properties:
Insights:
- Aliphatic vs.
- Halogen Effects: Chloro or fluoro substituents (e.g., in ) enhance dipole interactions with enzymatic targets, improving antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
